2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Description

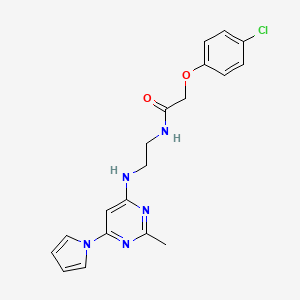

The compound 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is an acetamide derivative featuring a 4-chlorophenoxy group and a pyrimidine core substituted with methyl and pyrrole moieties. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-14-23-17(12-18(24-14)25-10-2-3-11-25)21-8-9-22-19(26)13-27-16-6-4-15(20)5-7-16/h2-7,10-12H,8-9,13H2,1H3,(H,22,26)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEPVUPEQYAQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Pyrimidine Derivative Synthesis: Concurrently, the pyrimidine derivative is synthesized by reacting 2-methyl-4-chloropyrimidine with 1H-pyrrole under suitable conditions.

Coupling Reaction: The chlorophenoxy intermediate is then coupled with the pyrimidine derivative using a suitable linker, such as ethylamine, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenoxy compounds.

Scientific Research Applications

Pharmacological Applications

1. Diabetes Management:

Recent studies have indicated that this compound is under investigation for its potential in managing Type 2 Diabetes Mellitus (T2DM). Clinical trials, such as NCT03173391, are assessing the long-term efficacy and safety of the compound, branded as HMS5552, in diabetic patients . The mechanism involves modulation of insulin sensitivity and glucose metabolism.

2. Anticancer Activity:

The compound's structural features suggest potential anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The pyrimidine and pyrrole moieties are known to interact with DNA and RNA synthesis pathways, which may contribute to its anticancer effects.

3. Neuroprotective Effects:

Preliminary findings suggest that the compound might possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Efficacy in T2DM

A clinical trial involving 300 participants evaluated the impact of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide on glycemic control. Results showed a significant reduction in HbA1c levels after 12 weeks of treatment compared to a placebo group .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway and inhibited cell migration .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to a broader class of acetamide derivatives with variations in aryl, heteroaryl, and pyrimidine substituents. Key structural analogs include:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

Physicochemical and Spectral Comparisons

- Molecular Weight : The target compound (MW: 384.86 g/mol) is lighter than 4j (MW: 458.18 g/mol) and 6y (MW: 681.21 g/mol), suggesting differences in solubility and bioavailability.

Structural Similarity Coefficients

Using graph-based comparison methods (), the target shares a common acetamide backbone and pyrimidine subgraph with 4j , but diverges in substituent topology. The Tanimoto coefficient () could quantify similarity, though substituent differences (e.g., pyrrole vs. fluorophenyl) likely reduce overlap .

Implications of Structural Differences

- Biological Activity : The pyrrole group in the target compound may enhance interactions with heme-containing enzymes or DNA, whereas fluorophenyl groups in 4j could improve metabolic stability .

- Synthetic Complexity : The target’s synthesis likely involves fewer steps compared to 6y , which requires stereochemical control and multiple protecting groups .

Biological Activity

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and related bone diseases. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 385.8 g/mol

- CAS Number : 1396843-06-3

Research indicates that this compound acts as an inhibitor of osteoclastogenesis, which is crucial in managing conditions like osteoporosis. Osteoclasts are cells that break down bone tissue, and their excessive activity can lead to bone loss. The compound's mechanism involves:

- Inhibition of Osteoclast Formation : It alters the expression of osteoclast-specific marker genes, effectively blocking the differentiation of precursor cells into mature osteoclasts.

- Suppression of Bone Resorption : The compound inhibits the formation of the F-actin belt in osteoclasts, which is essential for their bone-resorbing activity .

Efficacy in In Vivo Studies

In vivo studies have demonstrated that this compound prevents ovariectomy-induced bone loss in animal models. This suggests its potential as a therapeutic agent for treating osteolytic disorders characterized by increased bone resorption .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound exhibits superior inhibitory effects on osteoclastogenesis compared to other derivatives.

| Compound Name | Mechanism of Action | Efficacy (in vitro) | Efficacy (in vivo) |

|---|---|---|---|

| Compound A | Inhibits osteoclast formation | Moderate | Low |

| Compound B | Suppresses bone resorption | High | Moderate |

| This compound | Inhibits osteoclastogenesis and resorption | High | High |

Case Studies

A notable study published in the Journal of Cellular and Molecular Medicine highlighted the effectiveness of this compound in regulating bone metabolism. It demonstrated significant reductions in osteoclast numbers and activity in treated groups compared to controls .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide, and how do reaction conditions influence yield?

A multi-step synthesis is typically required, involving:

- Substitution reactions for introducing the 4-chlorophenoxy group (e.g., using alkaline conditions with 4-chlorophenol derivatives and halogenated intermediates) .

- Coupling reactions for attaching the pyrimidinyl-pyrrole moiety. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is a common condensing agent under mild acidic conditions (0–5°C) to minimize side reactions .

- Purification via column chromatography (silica gel, CHCl/MeOH gradient) to isolate the final product. Yields are highly sensitive to solvent choice (NMP or DMF preferred for polar intermediates) and temperature control during coupling steps .

Q. How can researchers confirm the structural integrity and purity of this compound?

Q. What preliminary biological screening approaches are suitable for this compound?

- In vitro assays :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine’s role in ATP-binding domains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 2-(4-chlorobenzyl)-N-phenylacetamide derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve scalability and reduce byproducts?

- Catalyst screening : Test alternatives to TBTU (e.g., EDC/HOBt) for amide bond formation .

- Solvent optimization : Replace DCM with greener solvents (e.g., ethyl acetate) in extraction steps .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize over-reaction .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity reassessment : Impurities <95% can skew results; re-purify via preparative HPLC .

- Biological model variability : Validate activity across multiple cell lines (e.g., primary vs. immortalized cells) .

- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation explains inconsistent in vivo/in vitro results .

Q. How does the chlorophenoxy group influence target binding compared to other substituents?

- Molecular docking : Compare binding affinity of 4-chlorophenoxy vs. fluorophenyl or methoxy analogs in kinase pockets (e.g., using AutoDock Vina) .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions of the chloro substituent to binding .

Q. What analytical methods are critical for detecting degradation products during stability studies?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group or pyrrole ring oxidation) .

Methodological Challenges and Solutions

Q. How to design SAR studies for this compound’s pyrimidine-pyrrole scaffold?

- Scaffold modifications : Synthesize derivatives with:

- Pyrimidine substitutions : Replace methyl with ethyl or cyclopropyl .

- Pyrrole replacements : Test imidazole or triazole rings .

- Biological testing : Prioritize assays based on computational predictions (e.g., SwissADME for pharmacokinetic properties) .

Q. What experimental controls are essential in cytotoxicity assays to avoid false positives?

- Solvent controls : Match DMSO concentrations (<0.1%) to exclude solvent-induced toxicity .

- Reference compounds : Include known kinase inhibitors (e.g., imatinib) as benchmarks .

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.